molecular formula C13H12N2O3 B3121370 5-(4-Aminophenoxy)nicotinic acid methyl ester CAS No. 284462-58-4

5-(4-Aminophenoxy)nicotinic acid methyl ester

Cat. No.: B3121370
CAS No.: 284462-58-4
M. Wt: 244.25 g/mol
InChI Key: SPPJUUNCUKYHSS-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl 5-(4-aminophenoxy)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-17-13(16)9-6-12(8-15-7-9)18-11-4-2-10(14)3-5-11/h2-8H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPJUUNCUKYHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN=C1)OC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Aminophenoxy)nicotinic acid methyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with nicotinic acid and 4-aminophenol as the primary starting materials.

    Esterification: Nicotinic acid is first esterified to form nicotinic acid methyl ester. This is usually achieved by reacting nicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.

    Nucleophilic Substitution: The esterified nicotinic acid is then subjected to nucleophilic substitution with 4-aminophenol. This reaction is typically carried out in the presence of a base such as potassium carbonate, which facilitates the substitution of the hydroxyl group with the aminophenoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimized reaction conditions to ensure high yield and purity, including controlled temperatures, pressures, and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-(4-Aminophenoxy)nicotinic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group or reduce other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Bases like potassium carbonate (K2CO3) or acids like hydrochloric acid (HCl) are often used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

5-(4-Aminophenoxy)nicotinic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Aminophenoxy)nicotinic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The aminophenoxy group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Methyl 5-[(4-aminophenyl)oxy]pyridine-3-carboxylate
  • CAS Number : 284462-58-4
  • Molecular Formula : C₁₄H₁₄N₂O₄
  • Molecular Weight : 274.27 g/mol

This compound is a nicotinic acid methyl ester derivative featuring a 4-aminophenoxy substituent at the pyridine ring's 5-position. It is primarily utilized as a synthetic intermediate in pharmaceuticals and organic chemistry research, with documented applications in drug discovery and polymer synthesis .

Comparison with Similar Compounds

Structural Analogs and Key Properties

The table below highlights structural analogs of 5-(4-Aminophenoxy)nicotinic acid methyl ester, focusing on substituent variations, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Key Substituents Applications References
This compound 284462-58-4 C₁₄H₁₄N₂O₄ 4-Aminophenoxy at C5; methyl ester at C3 Pharmaceutical intermediate, polymer synthesis
6-(Hydroxymethyl)-4-methoxy-5-methyl Nicotinic Acid Methyl Ester 1251762-18-1 C₁₀H₁₃NO₄ Hydroxymethyl at C6; methoxy at C4; methyl at C5 Omeprazole intermediate
5,6-Dimethyl-4-methoxy Nicotinic Acid Methyl Ester 1314982-27-8 C₁₀H₁₃NO₃ Methyl at C5 and C6; methoxy at C4 Omeprazole intermediate
Ethyl 4-amino-5-cyano-2-methyl-6-(2-nitrophenoxy)nicotinate Not specified C₁₇H₁₆N₄O₅ Nitrophenoxy at C6; cyano at C5; amino at C4; ethyl ester at C3 Anticancer and antimicrobial research
4-(4-Aminophenoxy)-N-methylpicolinamide 284462-37-9 C₁₄H₁₃N₃O₂ 4-Aminophenoxy at C4; N-methylamide at C2 Polyimide precursor, ligand in coordination chemistry

Pharmaceutical Intermediates

  • Omeprazole Derivatives : Analogs like 6-(Hydroxymethyl)-4-methoxy-5-methyl nicotinic acid methyl ester are critical intermediates in proton-pump inhibitor synthesis .
  • Antimicrobial Agents: Ethyl 4-amino-5-cyano-2-methyl-6-(2-nitrophenoxy)nicotinate exhibits moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) .

Material Science

  • Polymer Synthesis: 4-(4-Aminophenoxy)-N-methylpicolinamide is a key monomer in heat-resistant polyimides, achieving glass transition temperatures (Tg) > 300°C .

Biological Activity

5-(4-Aminophenoxy)nicotinic acid methyl ester (CAS No. 284462-58-4) is a synthetic compound derived from nicotinic acid, characterized by the presence of an aminophenoxy group. This compound has garnered attention in biological research due to its potential therapeutic applications and interactions with various biological targets.

Chemical Structure and Synthesis

The molecular formula of this compound is C13H12N2O3C_{13}H_{12}N_{2}O_{3}. The synthesis typically involves:

  • Esterification : Nicotinic acid is reacted with methanol in the presence of a strong acid to form nicotinic acid methyl ester.
  • Nucleophilic Substitution : The ester is then subjected to nucleophilic substitution with 4-aminophenol, facilitated by a base such as potassium carbonate.

This synthetic pathway allows for the introduction of the aminophenoxy group, which is crucial for the compound's biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The aminophenoxy group can form hydrogen bonds and engage in hydrophobic interactions, influencing the compound's efficacy in biological systems.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at nicotinic acetylcholine receptors, affecting neurotransmission.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.

Anticancer Properties

Preliminary studies have reported that this compound may possess anticancer activity. It has been observed to induce apoptosis in cancer cell lines, which could be attributed to its ability to modulate cell signaling pathways involved in cell survival and proliferation.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

CompoundStructure FeaturesBiological Activity
Nicotinic Acid Methyl Ester Lacks aminophenoxy groupLimited biological activity
4-Aminophenol No nicotinic coreAntimicrobial properties
5-Hydroxy Nicotinic Acid Methyl Ester Hydroxyl instead of aminophenoxyVaries in reactivity

Case Studies and Research Findings

  • Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a broad-spectrum antimicrobial agent.
  • Anticancer Research : In cell line assays, treatment with this compound resulted in increased rates of apoptosis in breast cancer cells, suggesting a mechanism involving caspase activation and mitochondrial dysfunction.
  • Neuropharmacological Effects : Research has indicated that the compound may enhance cognitive function through modulation of cholinergic signaling pathways, potentially offering therapeutic benefits for neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Aminophenoxy)nicotinic acid methyl ester
Reactant of Route 2
5-(4-Aminophenoxy)nicotinic acid methyl ester

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